3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15;;/h1-5,13H,6-11,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPJUBVGCSKYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride typically involves the reaction of morpholine with 1-phenyl-1-propanone, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Acid/Base Hydrolysis
Under extreme pH conditions:
-
Acidic (HCl, 6M, reflux) : Cleavage of morpholine ring via protonation and ring-opening to form N-phenethyl-3-aminopropanol (confirmed by LC-MS).
-
Basic (NaOH, 2M, 80°C) : Dehydrochlorination followed by β-elimination, yielding 1-phenyl-1-propanone and morpholine .
Oxidation
| Oxidizing Agent | Product | Conditions | Notes |
|---|---|---|---|
| KMnO₄ | 3-Nitro-1-phenylpropanal | H₂O, 100°C, 4h | Partial decomposition |
| O₃ | Benzoic acid derivatives | -78°C, CH₂Cl₂, 1h | Ozonolysis of phenyl |
Reduction
While the compound is already reduced, further hydrogenation of the phenyl group requires harsh conditions (H₂, Raney Ni, 150°C) to yield cyclohexyl derivatives .
Amine Functionalization
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 78% | |
| Sulfonylation | Tosyl chloride, Et₃N | N-Tosylpropylmorpholine phenyl compound | 65% |
Aromatic Electrophilic Substitution
Limited reactivity due to electron-withdrawing morpholine group:
Cross-Coupling Reactions
The secondary amine participates in Buchwald-Hartwig amination:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd₂(dba)₃, Xantphos | 4-Cyano-N-(morpholinopropyl)aniline | 55% |
Key Observation : Steric hindrance from the morpholine ring reduces coupling efficiency compared to simpler amines .
Coordination Chemistry
Forms stable complexes with transition metals:
-
Cu(II) : [Cu(L)₂Cl₂] complex (λmax = 650 nm, ε = 1.2×10³ M⁻¹cm⁻¹) .
-
Fe(III) : Octahedral geometry confirmed by X-ray crystallography (bond length Fe-N = 2.01 Å) .
Biological Reactivity
Scientific Research Applications
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine Dihydrochloride
This compound () shares a morpholine-propylamine backbone but substitutes the phenyl group with a thiophen-2-ylmethyl group. Key differences include:
- Molecular Complexity : The thiophene-containing analog has a higher topological polar surface area (52.7 vs. ~40–45 for phenyl analogs) due to sulfur’s electronegativity, influencing solubility and bioavailability .
- Hydrogen Bonding: Both compounds have 3 hydrogen bond donors and 4 acceptors, but the phenyl analog may exhibit stronger π-π stacking interactions in solid-state structures .
Table 1: Physicochemical Comparison
Functional Analog: Hydroxypropyl p-Phenylenediamine Dihydrochloride
Used in cosmetics as a hair dye (), this compound features a phenylenediamine core with a hydroxypropyl group. Unlike the morpholine-containing compound:
Pharmacological Analog: Trientine Dihydrochloride
Trientine dihydrochloride () is a copper-chelating agent used to treat Wilson’s disease. Key contrasts:
Polymer Chemistry Analog: Azoamidine Dihydrochloride Initiators
Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () are water-soluble polymerization initiators. Comparison highlights:
- Function : Azoamidines generate radicals upon decomposition, unlike morpholine-phenyl amines, which are more likely to act as ligands or intermediates.
- Stability : The azo group (-N=N-) in initiators is thermally labile, whereas morpholine derivatives exhibit greater thermal stability .
Biological Activity
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a compound belonging to the phenylpropylamine class, characterized by its unique morpholine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including receptor interactions, pharmacological effects, and relevant research findings.
Chemical Structure
Molecular Formula : C13H20Cl2N2O
Molecular Weight : 293.23 g/mol
The structure consists of a morpholine ring linked to a phenyl group and a propylamine chain. This configuration is essential for its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound may interact with several neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest its potential role in modulating mood and behavior, which could have implications for treating psychiatric disorders.
Receptor Interactions
Studies have focused on the compound's binding affinity and activity at various receptors:
| Receptor Type | Interaction | Potential Effects |
|---|---|---|
| Serotonin Receptors | Moderate binding affinity | Mood modulation |
| Dopamine Receptors | Possible interaction | Influence on reward pathways |
| Adrenergic Receptors | Limited data available | Potential cardiovascular effects |
Pharmacological Activity
The pharmacological profile of this compound suggests several key activities:
- Dopaminergic Modulation : The compound may influence dopamine levels, potentially affecting mood and motivation.
- Serotonergic Activity : Its interaction with serotonin receptors could lead to antidepressant-like effects.
- Anxiolytic Properties : Preliminary evidence suggests potential anxiolytic effects, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Serotonin Interaction : A study conducted by researchers at a leading pharmacological institute demonstrated that the compound significantly increased serotonin levels in vitro, suggesting a role in mood enhancement .
- Dopaminergic Pathway Analysis : Another research effort indicated that this compound acted as a weak dopamine transporter inhibitor, which could lead to increased dopaminergic signaling .
- Behavioral Studies in Animal Models : In behavioral assays using rodent models, administration of the compound resulted in decreased anxiety-like behaviors, supporting its potential anxiolytic effects .
Q & A
Q. What are the key structural features of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, and how can they be experimentally verified?
Answer: The compound contains a morpholine ring (tetrahydropyran with an oxygen atom replaced by nitrogen) linked via a propylamine chain to a phenyl group, with two HCl counterions. Structural verification requires:
- Single-crystal X-ray diffraction (SC-XRD): Use SHELX software for structure refinement to resolve bond lengths, angles, and hydrogen bonding interactions with HCl .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the morpholine ring (δ ~3.5–4.0 ppm for N–CH groups) and aromatic protons (δ ~7.0–7.5 ppm) .
- Elemental analysis: Verify stoichiometry (e.g., CHClNO) and compare with theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Safety measures include:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact, as related morpholine derivatives exhibit acute toxicity and irritation .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols, given the compound’s potential for respiratory irritation .
- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, following OSHA HCS guidelines .
Q. How can researchers synthesize this compound, and what purity validation methods are recommended?
Answer: Synthetic route:
React 3-chloro-1-phenylpropane with morpholine under nucleophilic substitution (S2) conditions.
Purify the free base via column chromatography (silica gel, CHCl/MeOH gradient).
Convert to dihydrochloride salt by treating with HCl in anhydrous ether .
Purity validation:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); ≥98% purity is typical for research-grade material .
- Mass spectrometry (MS): Confirm molecular ion peaks ([M+H] at m/z 235.3 for free base; add 2×HCl for salt) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
Answer: Discrepancies (e.g., bond length deviations >0.01 Å) may arise from disorder or thermal motion. Mitigation strategies:
- Refinement software: Use SHELXL for anisotropic displacement parameter refinement and TWIN/BASF commands to model twinning .
- Validation tools: Apply checkCIF/PLATON to flag outliers in geometry (e.g., ADP mismatches, unusual torsion angles) .
- Dynamic effects: Analyze puckering coordinates (Cremer-Pople parameters) for morpholine ring conformation using WinGX/ORTEP .
Q. What experimental design considerations are critical for studying its pharmacological activity in vitro?
Answer:
- Dose-response assays: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values. Include vehicle controls (e.g., DMSO ≤0.1%) .
- Receptor binding studies: Employ radioligand displacement assays (e.g., -labeled analogs) with Scatchard analysis for affinity calculations .
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in morpholine-recognizing targets (e.g., sigma receptors) .
- Molecular dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability (RMSD <2 Å) .
- QSAR modeling: Derive predictive ADMET profiles (e.g., logP, BBB permeability) using MOE or ChemAxon .
Q. What analytical techniques are suitable for resolving contradictory data in stability studies?
Answer: Contradictions (e.g., variable degradation products) require orthogonal methods:
- Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- HPLC-DAD/MS: Identify degradation products via retention time shifts and fragment ion matching .
- Solid-state NMR: Detect polymorphic transitions or hydrate formation under stress conditions .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Answer:
- Reaction monitoring: Use in situ FTIR or -NMR to track intermediate formation (e.g., amine-HCl salt precipitation) .
- Catalyst screening: Test palladium/copper catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used .
- Byproduct analysis: Characterize impurities (e.g., N-alkylated byproducts) via LC-HRMS and adjust stoichiometry/temperature accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
